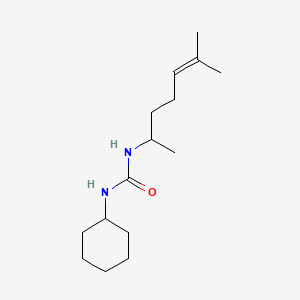![molecular formula C21H24F4O4 B5101709 2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate](/img/structure/B5101709.png)
2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-tetrafluoropropyl 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl phthalate is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is also known as TFMPP and is a member of the phenethylamine family. TFMPP is a synthetic compound that has been used in various scientific studies to understand its mechanism of action, biochemical and physiological effects, and potential applications in research.
作用機序
TFMPP acts as a partial agonist of the serotonin receptor 5-HT2A. It binds to the receptor and activates it, leading to an increase in the levels of serotonin in the brain. This increase in serotonin levels can lead to various physiological and psychological effects such as mood elevation, altered perception, and cognitive enhancement.
Biochemical and Physiological Effects:
TFMPP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to altered perception and mood elevation. TFMPP has also been found to have stimulant effects, leading to increased energy levels and alertness. However, TFMPP has also been associated with adverse effects such as nausea, vomiting, and anxiety.
実験室実験の利点と制限
TFMPP has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, ensuring the purity of the final product. TFMPP is also relatively stable and can be stored for extended periods, making it an ideal compound for long-term studies. However, TFMPP also has limitations, such as its potential for adverse effects and its limited solubility in water, which can make it challenging to administer in certain experiments.
将来の方向性
TFMPP has several potential future directions for research. One of the significant areas of research is in the field of neuroscience, where TFMPP's potential use in the treatment of various neurological disorders is being explored. TFMPP's potential use in the development of new drugs for the treatment of depression and anxiety is also being studied. Additionally, TFMPP's potential use in the development of new psychoactive substances is also an area of interest for researchers.
Conclusion:
In conclusion, TFMPP is a synthetic compound that has gained significant attention in the scientific research community due to its unique properties. TFMPP has been studied for its potential applications in neuroscience and the treatment of various neurological disorders. While TFMPP has several advantages for lab experiments, it also has limitations, such as its potential for adverse effects and limited solubility in water. TFMPP's potential future directions for research include the development of new drugs for the treatment of depression and anxiety and the development of new psychoactive substances.
合成法
TFMPP is synthesized by reacting 2,2,3,3-tetrafluoropropyl phenol with 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene-5-carboxylic acid anhydride in the presence of a catalyst. The process involves multiple steps and requires careful handling of the reactants to ensure the purity of the final product.
科学的研究の応用
TFMPP has been used in various scientific studies to understand its potential applications in research. One of the significant uses of TFMPP is in the field of neuroscience. It has been found that TFMPP can activate the serotonin receptor 5-HT2A, which is involved in various neurological functions such as mood regulation, perception, and cognition. TFMPP has also been studied for its potential use in the treatment of various neurological disorders such as depression and anxiety.
特性
IUPAC Name |
1-O-(2,2,3,3-tetrafluoropropyl) 2-O-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F4O4/c1-19(2)12-8-9-20(19,3)15(10-12)29-17(27)14-7-5-4-6-13(14)16(26)28-11-21(24,25)18(22)23/h4-7,12,15,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LITJOVYGBCQFMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC=CC=C3C(=O)OCC(C(F)F)(F)F)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B5101630.png)


![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B5101661.png)
![1-[4-(2,6-dimethoxyphenoxy)butyl]pyrrolidine](/img/structure/B5101665.png)

![5-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101680.png)
![N-[3-(4-fluorophenyl)propyl]-1-(2-methoxybenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5101691.png)
![9-(3,4-dichlorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5101698.png)
![ethyl [2,2,2-trifluoro-1-(4H-1,2,4-triazol-4-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5101699.png)
![2-{[3-(2-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5101723.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5101735.png)
![N-isopropyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5101737.png)
![rel-(1S,2S)-2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]cyclohexanol trifluoroacetate (salt)](/img/structure/B5101738.png)